molecular formula C14H18N2O2 B15305692 Benzyl (1-cyano-3-methylbutyl)carbamate

Benzyl (1-cyano-3-methylbutyl)carbamate

Cat. No.: B15305692
M. Wt: 246.30 g/mol
InChI Key: NUAFACVILYYUDG-UHFFFAOYSA-N
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Description

Benzyl (1-cyano-3-methylbutyl)carbamate is an organic compound with the molecular formula C14H18N2O2 and a molecular weight of 246.3 g/mol . This compound is characterized by the presence of a benzyl group, a cyano group, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (1-cyano-3-methylbutyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with an appropriate amine under mild conditions . Another method includes the use of carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI), which offers mild reaction conditions and short reaction times .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nonmetallic regenerable reagents and catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for CO2 capture and conversion into carbamates is also employed .

Chemical Reactions Analysis

Types of Reactions: Benzyl (1-cyano-3-methylbutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyano groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: this compound can form oxidized derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted carbamates or amines depending on the nucleophile used.

Scientific Research Applications

Benzyl (1-cyano-3-methylbutyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (1-cyano-3-methylbutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyano group can participate in nucleophilic or electrophilic interactions, while the carbamate group can form stable complexes with metal ions or proteins .

Comparison with Similar Compounds

    Benzyl carbamate: Similar structure but lacks the cyano group.

    Methyl carbamate: Smaller molecule with different functional groups.

    Ethyl carbamate: Similar to methyl carbamate but with an ethyl group instead of a methyl group.

Uniqueness: Benzyl (1-cyano-3-methylbutyl)carbamate is unique due to the presence of both a cyano and a benzyl group, which confer distinct chemical reactivity and potential biological activity compared to other carbamates .

Properties

IUPAC Name

benzyl N-(1-cyano-3-methylbutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11(2)8-13(9-15)16-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13H,8,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAFACVILYYUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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